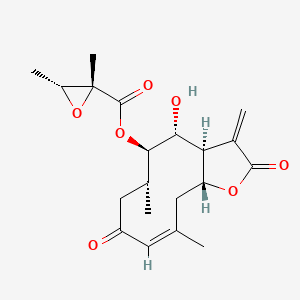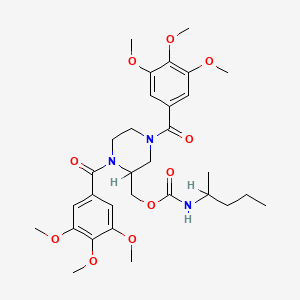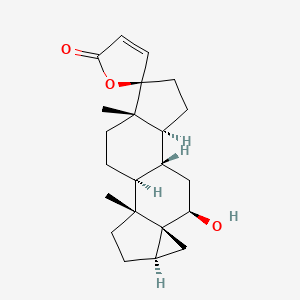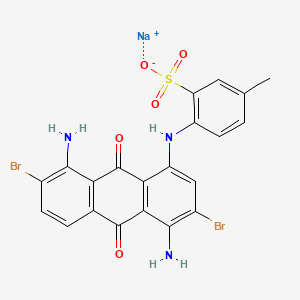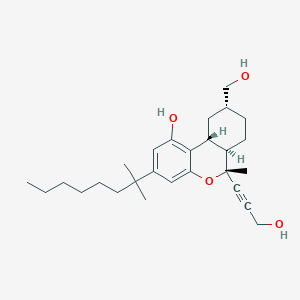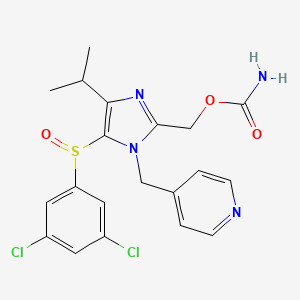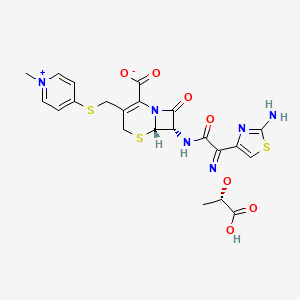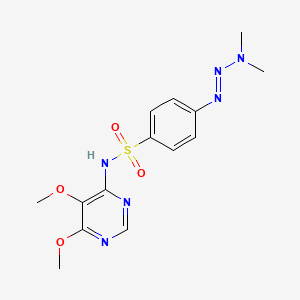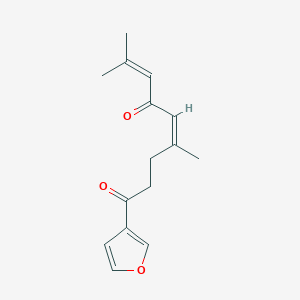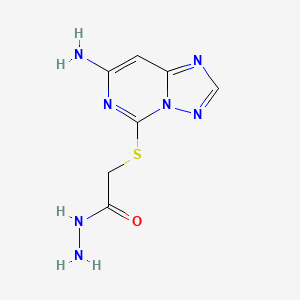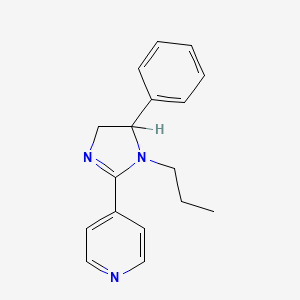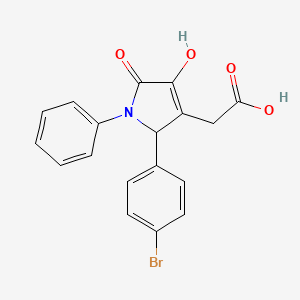
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone is a complex organic compound that features a pyrrolone core with phenyl and p-bromophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone typically involves multi-step organic reactions. One common method involves the condensation of p-bromoaniline with ethyl chloroacetate to form ethyl N-(p-bromophenyl) acetate. This intermediate is then converted to the corresponding hydrazide using hydrazine hydrate. Subsequent cyclization and functional group modifications yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Lacks the p-bromophenyl group.
1-Phenyl-5-(p-methylphenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Contains a p-methylphenyl group instead of p-bromophenyl.
1-Phenyl-5-(p-acetoxyphenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone: Features a p-acetoxyphenyl group.
Uniqueness
The presence of the p-bromophenyl group in 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
Propiedades
Número CAS |
145510-85-6 |
|---|---|
Fórmula molecular |
C18H14BrNO4 |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C18H14BrNO4/c19-12-8-6-11(7-9-12)16-14(10-15(21)22)17(23)18(24)20(16)13-4-2-1-3-5-13/h1-9,16,23H,10H2,(H,21,22) |
Clave InChI |
IKQFQTHASNTFMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(=C(C2=O)O)CC(=O)O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



